REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=1.CCCCCC>ClCCl>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:1](=[O:3])[CH3:2])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
12.32 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an additional 1 hour at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
The obtained suspension was stirred for 1 hour at the same temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The precipitated crystals were separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.31 g | |
YIELD: PERCENTYIELD | 92.7% | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |